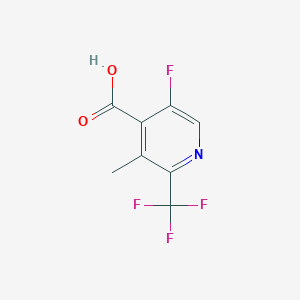
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3F4NO2 It is a derivative of isonicotinic acid, characterized by the presence of fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO, or DMF as a solvent to yield 2-trifluoromethyl-3-fluoropyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for larger scale production. These methods emphasize high product yield, strong operability, environmental friendliness, and high safety coefficients .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include cuprous iodide, 1,10-phenanthroline, trifluoromethyl trimethylsilane, tetrabutylammonium fluoride, and lithium reagents. Reaction conditions often involve solvents like DMF, acetonitrile, and DMSO, with reactions carried out under reflux or inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isonicotinic acids .
Scientific Research Applications
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(trifluoromethyl)isonicotinic acid: Similar in structure but lacks the methyl group.
2-Fluoro-5-(trifluoromethyl)isonicotinic acid: Another isomer with different positioning of the fluorine and trifluoromethyl groups
Uniqueness
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H5F4NO2 |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5F4NO2/c1-3-5(7(14)15)4(9)2-13-6(3)8(10,11)12/h2H,1H3,(H,14,15) |
InChI Key |
ZUAVYOTXGSAVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















